molecular formula C4H10O5S2 B177037 Ethanesulfonic anhydride CAS No. 13223-06-8

Ethanesulfonic anhydride

Cat. No.: B177037
CAS No.: 13223-06-8
M. Wt: 202.3 g/mol
InChI Key: CCJXQRNXZKSOGJ-UHFFFAOYSA-N
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Description

Ethanesulfonic anhydride is an organic compound that belongs to the class of sulfonic acid anhydrides. It is a derivative of ethanesulfonic acid and is characterized by the presence of two sulfonic acid groups connected by an oxygen atom. This compound is known for its reactivity and is used in various chemical synthesis processes.

Scientific Research Applications

Ethanesulfonic anhydride has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis to introduce sulfonate groups into molecules.

    Biology: Utilized in the modification of biomolecules to study their functions and interactions.

    Medicine: Employed in the synthesis of pharmaceutical intermediates and active ingredients.

    Industry: Used in the production of specialty chemicals and materials.

Safety and Hazards

Ethanesulfonic anhydride is corrosive and poses potential risks to skin, eyes, and mucous membranes . It is sensitive to moisture and exposure to water can lead to degradation . It reacts violently with water .

Future Directions

Methanesulfonic anhydride has been explored for S-carbonylation of thiols with feedstock acids . This new transformation provides an efficient and atom-economic strategy for the synthesis of thioesters in a single operation from readily available and inexpensive starting materials . The global production of Mthis compound is expected to increase rapidly in the near future thanks to both the industrialization of a new sustainable synthesis process and its many applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethanesulfonic anhydride can be synthesized through the dehydration of ethanesulfonic acid. This process typically involves the use of dehydrating agents such as phosphorus pentoxide. The reaction can be represented as follows:

2CH3CH2SO3HCH3CH2SO2OSO2CH3CH2+H2O2 \text{CH}_3\text{CH}_2\text{SO}_3\text{H} \rightarrow \text{CH}_3\text{CH}_2\text{SO}_2\text{O}\text{SO}_2\text{CH}_3\text{CH}_2 + \text{H}_2\text{O} 2CH3​CH2​SO3​H→CH3​CH2​SO2​OSO2​CH3​CH2​+H2​O

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous processes where ethanesulfonic acid is fed into a reactor containing a dehydrating agent. The reaction conditions are carefully controlled to optimize yield and purity. The product is then purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions: Ethanesulfonic anhydride undergoes various types of chemical reactions, including:

    Substitution Reactions: It can react with alcohols to form sulfonate esters.

    Addition Reactions: It can add to nucleophiles such as amines to form sulfonamides.

    Hydrolysis: In the presence of water, it hydrolyzes back to ethanesulfonic acid.

Common Reagents and Conditions:

    Alcohols: React with this compound in the presence of a base such as pyridine to form sulfonate esters.

    Amines: React with this compound to form sulfonamides.

    Water: Hydrolyzes this compound to ethanesulfonic acid.

Major Products:

    Sulfonate Esters: Formed from the reaction with alcohols.

    Sulfonamides: Formed from the reaction with amines.

    Ethanesulfonic Acid: Formed from hydrolysis.

Comparison with Similar Compounds

    Methanesulfonic Anhydride: Similar in structure but with a methyl group instead of an ethyl group.

    Benzenesulfonic Anhydride: Contains a benzene ring instead of an alkyl group.

Uniqueness: this compound is unique due to its specific reactivity and the presence of an ethyl group, which can influence the steric and electronic properties of the compound. This makes it suitable for specific applications where other sulfonic anhydrides may not be as effective.

Properties

IUPAC Name

ethylsulfonyl ethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10O5S2/c1-3-10(5,6)9-11(7,8)4-2/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCJXQRNXZKSOGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)OS(=O)(=O)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40553782
Record name ethylsulfonyl ethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40553782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13223-06-8
Record name ethylsulfonyl ethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40553782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethanesulfonic anhydride
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Ethanesulfonic anhydride
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Ethanesulfonic anhydride
Reactant of Route 4
Ethanesulfonic anhydride
Reactant of Route 5
Ethanesulfonic anhydride

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